molecular formula C4H4N4O2 B15245505 6-Nitropyrazin-2-amine

6-Nitropyrazin-2-amine

Cat. No.: B15245505
M. Wt: 140.10 g/mol
InChI Key: KWEIGRDNZFXGSX-UHFFFAOYSA-N
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Description

6-Nitropyrazin-2-amine is an organic compound with the molecular formula C4H4N4O2 It belongs to the class of nitro compounds, which are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropyrazin-2-amine typically involves the nitration of pyrazin-2-amine. One common method is the direct nitration using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Nitropyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Nitropyrazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitropyrazin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an amino group and a nitro group on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C4H4N4O2

Molecular Weight

140.10 g/mol

IUPAC Name

6-nitropyrazin-2-amine

InChI

InChI=1S/C4H4N4O2/c5-3-1-6-2-4(7-3)8(9)10/h1-2H,(H2,5,7)

InChI Key

KWEIGRDNZFXGSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)[N+](=O)[O-])N

Origin of Product

United States

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